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Compound of Interest

Compound Name: 4-Azidophenol

Cat. No.: B2928251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile

chemical tool with significant applications in chemical biology and drug discovery. This

document details its chemical properties, synthesis, and core applications, including detailed

experimental protocols and safety guidelines.

Core Compound Data: 4-Azidophenol
4-Azidophenol is an aromatic compound featuring a hydroxyl group and an azide functional

group. This unique combination makes it a valuable reagent, particularly in bioorthogonal

chemistry.

Property Value Source(s)

CAS Number 24541-43-3 [1][2][3]

Molecular Formula C₆H₅N₃O [3]

Molecular Weight 135.13 g/mol [3]

IUPAC Name 4-azidophenol [3]

Synonyms p-Azidophenol [2]
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Safety and Handling
Safe handling of 4-Azidophenol and its precursors is paramount due to their potential hazards.

Organic azides can be energetic and potentially explosive, especially with friction, heat, or

shock.
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Hazard Statement Precautionary Measures Source(s)

Toxicity

Harmful if swallowed. Toxic if

swallowed. May cause

damage to organs through

prolonged or repeated

exposure.

[1][3]

Irritation
Causes skin and eye

irritation/damage.
[1]

Safe Handling

Handle in a well-ventilated

fume hood. Wear appropriate

personal protective equipment

(PPE), including a lab coat,

nitrile gloves, and safety

glasses or a face shield. Avoid

creating dust. Use plastic or

ceramic spatulas; avoid metal.

[1][4]

Storage

Store in a cool, well-ventilated

area away from heat, light, and

moisture. Store in tightly

sealed containers. Keep away

from incompatible materials

such as acids, metals, and

oxidizing agents.

[4]

Disposal

Dispose of as hazardous

waste according to local, state,

and federal regulations.

Contact a licensed

professional waste disposal

service.

[1]

Synthesis of 4-Azidophenol
The most common laboratory-scale synthesis of 4-Azidophenol proceeds via the diazotization

of 4-Aminophenol, followed by substitution with an azide salt. This two-step, one-pot procedure
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is reliable and yields the product with high purity.[2]

Workflow for the synthesis of 4-Azidophenol.

Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles.

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-

aminophenol in dilute hydrochloric acid. Cool the mixture to 0-5°C in an ice-water bath.

Diazotization: While maintaining the low temperature, slowly add a pre-cooled aqueous

solution of sodium nitrite (NaNO₂) dropwise. Stir the reaction mixture for 30 minutes at 0-

5°C. The formation of the diazonium salt intermediate is typically observed.

Azide Substitution: To the cold diazonium salt solution, add an aqueous solution of sodium

azide (NaN₃) dropwise. Vigorous nitrogen gas evolution will occur. Continue stirring the

reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and

stir for an additional 1-2 hours.

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the

aqueous layer multiple times with an organic solvent such as ethyl acetate.

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium

sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can

be further purified by column chromatography on silica gel to yield pure 4-Azidophenol.[2]

Core Applications in Research and Drug
Development
4-Azidophenol is a cornerstone reagent for two powerful techniques in chemical biology:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (PAL).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most prominent example of "click chemistry," a class of reactions that are rapid,

specific, and high-yielding.[5] The reaction involves the formation of a stable triazole linkage
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between an azide (like 4-Azidophenol) and a terminal alkyne. This bioorthogonal reaction

allows for the specific conjugation of molecules in complex biological systems.

General workflow for a CuAAC "click" reaction.

This protocol outlines the general steps for labeling an alkyne-modified biomolecule with an

azide-containing probe.

Prepare Stock Solutions:

Azide Probe: Prepare a stock solution of the 4-Azidophenol derivative in a suitable

solvent (e.g., DMSO).

Alkyne-Biomolecule: Prepare the alkyne-modified protein or biomolecule in an appropriate

buffer (e.g., PBS).

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

Ligand (THPTA): Prepare a 200 mM stock solution in deionized water to stabilize the Cu(I)

catalyst.

Reducing Agent: Freshly prepare a 100 mM stock solution of sodium ascorbate in

deionized water.[6]

Reaction Setup: In a microcentrifuge tube, combine the alkyne-biomolecule and the azide

probe. The molar ratio will depend on the specific application but a slight excess of the probe

is common.[6]

Catalyst Preparation: In a separate tube, pre-mix the Copper(II) Sulfate and THPTA ligand

solutions in a 1:2 molar ratio.[6]

Initiate Reaction: Add the copper/ligand complex to the reaction mixture containing the

alkyne and azide. Finally, add the sodium ascorbate solution to reduce Cu(II) to the active

Cu(I) catalyst and initiate the click reaction.[6][7]

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. The

reaction should be protected from light if using fluorescent probes.[6]
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Analysis: The resulting triazole-linked conjugate can be analyzed by methods such as SDS-

PAGE with in-gel fluorescence or purified via chromatography.

Photoaffinity Labeling (PAL)
PAL is a powerful technique used to identify the direct binding partners of small molecules

within a complex proteome, a critical step in drug target identification.[8][9] In this method, a

"bait" molecule is functionalized with a photoreactive group (like an aryl azide) and an

enrichment handle (like biotin, often attached via a click reaction). Upon UV irradiation, the aryl

azide generates a highly reactive nitrene intermediate that covalently crosslinks to nearby

interacting proteins.[10]

Workflow for target identification using PAL.

This protocol provides a general workflow for identifying protein targets using an aryl azide-

based photoaffinity probe.

Probe Incubation: Incubate live cells or cell lysate with the photoaffinity probe derived from 4-
Azidophenol for a sufficient time to allow binding to its target protein(s). A parallel control

experiment without the probe or with a competitor compound should be run.[8]

UV Irradiation: Expose the samples to UV light (typically 260-365 nm for aryl azides) to

activate the azide group and induce covalent crosslinking to the target protein.[11]

Cell Lysis: If live cells were used, lyse the cells to release the protein content.

Click Reaction: Perform a CuAAC reaction to attach a biotin-alkyne tag to the azide-

functionalized probe that is now covalently bound to its target protein.

Enrichment: Add streptavidin-coated beads to the lysate to capture the biotinylated protein-

probe complexes. Wash the beads extensively to remove non-specifically bound proteins.

Elution and Digestion: Elute the captured proteins from the beads and digest them into

smaller peptides using an enzyme like trypsin.

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify the proteins that were captured by the photoaffinity

probe.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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